3-[2-(2-methyl-1H-indol-1-yl)acetamido]benzene-1-sulfonyl fluoride
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Overview
Description
Indole derivatives, such as the one you mentioned, are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs and natural compounds .
Synthesis Analysis
Indole derivatives can be synthesized through various methods. For instance, they can be prepared by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . Another method involves N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .Molecular Structure Analysis
The molecular structure of indole derivatives can be analyzed using techniques like FT-IR, 1H-NMR, and mass spectroscopy . For example, the 1H-NMR spectrum of a similar compound showed various peaks corresponding to different types of hydrogen atoms in the molecule .Chemical Reactions Analysis
Indole derivatives can participate in various chemical reactions. For example, they can be used as synthons in Sonogashira cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be determined using various analytical techniques. For instance, the melting point, yield, and molecular formula of a similar compound were determined .Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[2-(2-methyl-1H-indol-1-yl)acetamido]benzene-1-sulfonyl fluoride' involves the reaction of 3-aminobenzenesulfonyl fluoride with 2-methyl-1H-indole-2-carboxylic acid followed by acylation with acetic anhydride and subsequent reaction with hydrogen fluoride.", "Starting Materials": [ "3-aminobenzenesulfonyl fluoride", "2-methyl-1H-indole-2-carboxylic acid", "acetic anhydride", "hydrogen fluoride" ], "Reaction": [ "Step 1: Reaction of 3-aminobenzenesulfonyl fluoride with 2-methyl-1H-indole-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form 3-[2-(2-methyl-1H-indol-1-yl)acetamido]benzenesulfonyl chloride.", "Step 2: Acylation of 3-[2-(2-methyl-1H-indol-1-yl)acetamido]benzenesulfonyl chloride with acetic anhydride in the presence of a base such as triethylamine to form 3-[2-(2-methyl-1H-indol-1-yl)acetamido]benzenesulfonyl acetate.", "Step 3: Reaction of 3-[2-(2-methyl-1H-indol-1-yl)acetamido]benzenesulfonyl acetate with hydrogen fluoride in the presence of a catalyst such as antimony pentachloride to form the final product, 3-[2-(2-methyl-1H-indol-1-yl)acetamido]benzene-1-sulfonyl fluoride." ] } | |
CAS RN |
2411219-69-5 |
Molecular Formula |
C17H15FN2O3S |
Molecular Weight |
346.4 |
Purity |
95 |
Origin of Product |
United States |
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